5-Bromo-4-(difluoromethyl)-2-methyl-1,3-thiazole
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Overview
Description
5-Bromo-4-(difluoromethyl)-2-methyl-1,3-thiazole is a heterocyclic compound that contains bromine, fluorine, and sulfur atoms within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-4-(difluoromethyl)-2-methyl-1,3-thiazole typically involves the bromination of 4-(difluoromethyl)-2-methyl-1,3-thiazole. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane or acetonitrile.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions using automated reactors to ensure consistent quality and yield. The process is optimized to minimize by-products and maximize the efficiency of the bromination step.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-4-(difluoromethyl)-2-methyl-1,3-thiazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide (H2O2) or reducing agents like lithium aluminum hydride (LiAlH4) can be employed.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Substitution Reactions: Substituted thiazoles with various functional groups.
Oxidation and Reduction: Oxidized or reduced thiazole derivatives.
Coupling Reactions: Biaryl thiazole compounds.
Scientific Research Applications
5-Bromo-4-(difluoromethyl)-2-methyl-1,3-thiazole has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Material Science: The compound can be incorporated into polymers and other materials to enhance their properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules for various research purposes.
Mechanism of Action
The mechanism of action of 5-Bromo-4-(difluoromethyl)-2-methyl-1,3-thiazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of bromine and fluorine atoms can influence the compound’s binding affinity and selectivity towards these targets.
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-4-(difluoromethyl)-2-methylpyridine
- 5-Bromo-4-(difluoromethyl)-2-methoxypyridine
- 5-Bromo-2-methylpyridin-3-amine
Uniqueness
5-Bromo-4-(difluoromethyl)-2-methyl-1,3-thiazole is unique due to the presence of both bromine and fluorine atoms within a thiazole ring. This combination imparts distinct chemical properties, such as increased reactivity and potential for diverse chemical modifications, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
5-bromo-4-(difluoromethyl)-2-methyl-1,3-thiazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BrF2NS/c1-2-9-3(5(7)8)4(6)10-2/h5H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWFOPWODHDZUGJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(S1)Br)C(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BrF2NS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.06 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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